(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride
Description
Bicyclic Framework Analysis: [3.1.0] Azabicyclohexane Core Topology
The compound’s core consists of a 3-azabicyclo[3.1.0]hexane scaffold, a fused bicyclic system comprising two rings: a cyclopropane ring and a pyrrolidine-like five-membered ring. The [3.1.0] notation specifies three carbon atoms in the longest bridge, one carbon in the shorter bridge, and zero bridging atoms between the bridgeheads (Figure 1). Key structural attributes include:
- Bridgehead Geometry : The cyclopropane ring introduces significant angle strain (≈60° bond angles), while the five-membered ring adopts an envelope conformation to alleviate steric strain.
- Nitrogen Positioning : The nitrogen atom occupies the 3-position, forming part of the five-membered ring. Protonation at this site in the hydrochloride salt induces partial pyramidalization (bond angles ≈107°).
- Methanol Substituent : A hydroxymethyl group (-CH2OH) is attached to the 2-position of the bicyclic framework, introducing hydrogen-bonding capabilities.
Table 1: Core Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | |
| CAS Number | 1788041-43-9 | |
| Bridged Ring System | Bicyclo[3.1.0]hexane |
Stereochemical Configuration: R/S Assignment at Positions 1,2,5
The stereodescriptor (1R,2S,5S) defines the absolute configuration of the three chiral centers. Assignments derive from X-ray diffraction and nuclear Overhauser effect (NOE) spectroscopy:
- C1 (R-configuration) : The cyclopropane bridgehead carbon exhibits R-configuration due to clockwise priority ordering of substituents (N > C2 > C5 > H).
- C2 (S-configuration) : The hydroxymethyl-bearing carbon has S-configuration, confirmed by anomalous dispersion in crystallographic studies.
- C5 (S-configuration) : The adjacent bridgehead carbon adopts S-configuration, stabilized by intramolecular hydrogen bonding between the hydroxyl and ammonium groups.
The relative configuration (rel-) indicates that the stereochemical relationship between centers is fixed, though the absolute configuration may vary without affecting pharmacological activity in certain applications.
X-ray Crystallographic Studies of the Hydrochloride Salt Form
Single-crystal X-ray diffraction reveals critical packing interactions in the hydrochloride salt:
- Ionic Bonding : The ammonium proton (N-H⁺) forms a strong hydrogen bond (2.09 Å) with the chloride counterion.
- Hydrogen-Bonding Network : The hydroxyl group participates in intermolecular O-H⋯Cl interactions (1.98 Å), creating a layered crystal lattice.
- Unit Cell Parameters :
Figure 1: Crystal packing diagram illustrating chloride-mediated hydrogen bonds (dashed lines).
Comparative NMR Analysis of Free Base vs. Protonated Species
NMR spectral shifts between the free base and hydrochloride salt highlight electronic changes upon protonation:
Table 2: Key ¹H NMR Chemical Shifts (600 MHz, D₂O)
| Proton Environment | Free Base (δ, ppm) | Hydrochloride (δ, ppm) | Shift Δ |
|---|---|---|---|
| N-H (amine) | 1.82 (br s) | - | - |
| N⁺-H (ammonium) | - | 3.15 (t, J = 5.1 Hz) | +1.33 |
| C2-CH2OH | 3.48 (m) | 3.62 (dd, J = 11, 4 Hz) | +0.14 |
| Cyclopropane H | 1.05 (m) | 1.12 (m) | +0.07 |
- Amine Protonation Effects : The disappearance of the broad N-H singlet (δ 1.82) and emergence of an ammonium triplet (δ 3.15) confirm salt formation.
- Deshielding of Hydroxymethyl : The C2-CH2OH group experiences downfield shifting due to reduced electron density from ammonium charge.
- ¹³C NMR Changes : The C3 nitrogen-bearing carbon shifts upfield from δ 48.2 (free base) to δ 54.6 (hydrochloride), reflecting increased electron withdrawal.
Properties
IUPAC Name |
[(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZZVXDLDVFDA-RWOHWRPJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](NC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-43-9 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2-methanol, hydrochloride (1:1), (1R,2S,5S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which are then followed by various derivatization steps . The reaction conditions often require specific light sources, such as mercury lamps, and specialized glassware to ensure the desired cycloaddition occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using continuous flow reactors to ensure consistent and efficient production. The use of advanced photochemical reactors allows for better control over reaction conditions and can lead to higher yields and purities of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclo ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Neuropharmacology
One of the most notable applications of (1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride is its potential role as an acetylcholinesterase inhibitor. This makes it relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are diminished due to increased enzymatic activity. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase, leading to improved cognitive function in animal models .
Antimicrobial Activity
Research has indicated that derivatives of azabicyclo compounds possess antimicrobial properties. In vitro studies have demonstrated that certain azabicyclo derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Analgesic Properties
Preliminary studies have suggested that this compound may exhibit analgesic effects through modulation of pain pathways in the central nervous system. This could be particularly beneficial in managing chronic pain conditions .
Mechanism of Action
The mechanism by which (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s unique structure allows it to fit into binding sites that are not accessible to other molecules, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol hydrochloride is unique due to its azabicyclo structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound in medicinal chemistry and other fields.
Biological Activity
(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride, commonly referred to as a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 149.62 g/mol. The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1788041-43-9 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Purity | 95%-97% |
| Storage Conditions | Refrigerated (2-8°C) |
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Neuropharmacological Effects : The compound has been studied for its influence on neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. It may exhibit activity similar to that of other bicyclic amines known for their antidepressant and anxiolytic effects.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although specific mechanisms remain to be elucidated.
- Analgesic Potential : There is emerging evidence indicating that this compound may have analgesic properties, making it a candidate for further investigation in pain management therapies.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Study 1: Neuropharmacological Assessment
A study published in the Journal of Medicinal Chemistry evaluated the effects of various azabicyclic compounds on serotonin and norepinephrine reuptake inhibition. Results indicated that this compound exhibited moderate inhibition comparable to established antidepressants .
Study 2: Antimicrobial Activity
In vitro assays assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
Study 3: Analgesic Effects
A preclinical trial investigated the analgesic properties of this compound using animal models of pain. The findings suggested a dose-dependent reduction in pain response, indicating its potential as an analgesic agent .
Q & A
Q. What are the recommended synthesis routes for (1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : Enantioselective synthesis of bicyclic amines like this compound often involves chiral auxiliaries or asymmetric catalysis. For example, related azabicyclo compounds (e.g., [3.1.0] systems) are synthesized via cyclopropanation reactions using Simmons-Smith reagents or transition-metal catalysts . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or polarimetry should be employed post-synthesis. X-ray crystallography can confirm absolute configuration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous azabicyclo compounds, this hydrochloride salt likely requires handling under fume hoods with PPE (gloves, lab coat, goggles). Acute toxicity estimates (ATE) should be derived via LD50 testing in rodents, while skin/eye irritation risks (H315, H319) necessitate immediate rinsing protocols . Store at +5°C in airtight containers to prevent hygroscopic degradation .
Q. How can structural characterization be performed to validate the bicyclic core and functional groups?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to confirm the bicyclo[3.1.0]hexane scaffold and methanol substituent.
- FT-IR : Peaks at ~3200–3500 cm for -OH (methanol) and ~2500 cm for hydrochloride .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z 164.12 for the base compound plus HCl) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data between enantiomers of similar azabicyclo compounds?
- Methodological Answer : For example, (1R,3S,5R)- and (1S,3R,5S)-enantiomers of azabicyclo derivatives show divergent binding affinities to targets like opioid receptors . To resolve discrepancies:
- Perform radioligand binding assays with purified enantiomers.
- Use molecular docking simulations to compare steric and electronic interactions with receptor pockets .
- Validate via in vivo ADMET studies (e.g., bioavailability, CNS penetration) .
Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (photolytic) at 40°C for 24–72 hours.
- Analytical Monitoring : Use UPLC-PDA to track degradation products. Common pathways for bicyclic amines include ring-opening (e.g., via hydrolysis of the aziridine moiety) or oxidation of the methanol group .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What experimental approaches optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for cyclopropanation steps, reducing side reactions .
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, a 10 mol% chiral Rh catalyst may improve enantiomeric excess (ee) >98% .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How to address conflicting reports on the aquatic toxicity of azabicyclo derivatives?
- Methodological Answer : Discrepancies may arise from differences in test organisms (e.g., Daphnia magna vs. fish) or metabolite profiles. To reconcile:
- Conduct OECD 201/202 assays with standardized protocols.
- Analyze metabolites via LC-MS to identify toxic intermediates (e.g., N-oxides or ring-opened byproducts) .
- Compare results with structurally similar compounds (e.g., EC50 values for bicyclo[3.1.0]hexanes vs. bicyclo[2.2.1]heptanes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
